molecular formula C2H3NSe B3052721 Methyl isoselenocyanate CAS No. 4426-70-4

Methyl isoselenocyanate

Cat. No.: B3052721
CAS No.: 4426-70-4
M. Wt: 120.02 g/mol
InChI Key: PBYQRKLVFZCKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl isoselenocyanate is an organoselenium compound with the molecular formula C₂H₃NSe and a molecular weight of 120.01 g/mol It is a selenium analog of methyl isothiocyanate, and its structure consists of a methyl group attached to an isoselenocyanate functional group

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl isoselenocyanate in chemical reactions involves various steps. For example, one proposed mechanism involves the nucleophilic addition of the carbon of a carbanion to the central carbon of the isoselenocyanate, yielding a product via an intermediate .

Future Directions

Selenium-containing heterocyclic compounds, including those derived from isoselenocyanates like Methyl isoselenocyanate, have been recognized for their remarkable reactivities, chemical properties, and diverse pharmaceutical applications . Future research may continue to explore the synthesis methods and potential applications of these compounds .

Chemical Reactions Analysis

Methyl isoselenocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include primary amines, alcohols, thiols, and carbanions. The major products formed are selenourea derivatives and various selenium-containing heterocycles .

Comparison with Similar Compounds

Methyl isoselenocyanate can be compared with other isoselenocyanates and isothiocyanates:

    Methyl isothiocyanate: Similar in structure but contains sulfur instead of selenium. It is widely used as a pesticide and in organic synthesis.

    Phenyl isoselenocyanate: Contains a phenyl group instead of a methyl group.

    Ethyl isoselenocyanate: Contains an ethyl group instead of a methyl group.

This compound is unique due to its specific reactivity and the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs .

Properties

InChI

InChI=1S/C2H3NSe/c1-3-2-4/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYQRKLVFZCKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C=[Se]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NSe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196088
Record name Methyl isoselenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4426-70-4
Record name Methyl isoselenocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl isoselenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl isoselenocyanate
Reactant of Route 2
Methyl isoselenocyanate
Reactant of Route 3
Methyl isoselenocyanate
Reactant of Route 4
Methyl isoselenocyanate
Reactant of Route 5
Methyl isoselenocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.